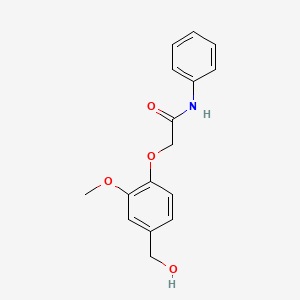

2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide

CAS No.:

Cat. No.: VC18474389

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO4 |

|---|---|

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide |

| Standard InChI | InChI=1S/C16H17NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3,(H,17,19) |

| Standard InChI Key | JURDUJHLSOOAOJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide (CAS 861443-63-2) features a central phenoxy group substituted at the 2-position with a methoxy (-OCH₃) group and at the 4-position with a hydroxymethyl (-CH₂OH) group. The acetamide moiety (-NHCO-) links the phenoxy ring to a phenyl group, creating a planar structure conducive to π-π interactions. The molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.31 g/mol.

Key Functional Groups:

-

Methoxy group: Enhances lipid solubility and influences electronic distribution.

-

Hydroxymethyl group: Provides a site for hydrogen bonding and metabolic modification.

-

Acetamide bridge: Stabilizes conformational flexibility and mediates target binding.

Spectroscopic and Computational Data

While direct spectral data for this compound are scarce, analogous structures such as 2-hydroxy-2-(4-methoxyphenyl)-N-methyl-acetamide (PubChem CID 586294) exhibit characteristic IR bands for -NH (3490 cm⁻¹), C=O (1753 cm⁻¹), and aromatic C-H (3061 cm⁻¹) . Computational models predict similar vibrational modes and electronic transitions for 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide, with potential absorption maxima in the 270–300 nm range due to conjugated π systems.

Synthetic Methodologies

Condensation Reactions

The synthesis of arylacetamide derivatives typically involves condensation between substituted phenols and acetamide precursors. For example, 2-(4-formylphenoxy)-N-phenyl-acetamide derivatives are synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with chloroacetamide intermediates, followed by Knoevenagel condensation with active methylene compounds . Adapting this approach, 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide could be synthesized through:

-

Protection of hydroxymethyl group: Temporarily masking the -CH₂OH group as a silyl ether to prevent side reactions.

-

Coupling reaction: Reacting 2-methoxy-4-(silyloxymethyl)phenol with N-phenyl-chloroacetamide in the presence of a base (e.g., K₂CO₃).

-

Deprotection: Removing the silyl protecting group under mild acidic conditions.

Alternative Pathways

Recent advances in green chemistry suggest microwave-assisted synthesis could reduce reaction times and improve yields. For instance, 2-hydroxy-2-(4-methoxyphenyl)-N-methyl-acetamide was synthesized in 78% yield using microwave irradiation (100°C, 20 min) . Similar conditions may optimize the target compound’s production.

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is dictated by its polar functional groups:

-

Aqueous solubility: Moderate (estimated 0.5–1.2 mg/mL) due to hydrogen-bonding capacity.

-

Lipophilicity: Predicted logP value of 2.8, indicating moderate membrane permeability.

Thermal Stability

Differential scanning calorimetry (DSC) of related acetamides reveals melting points between 160–180°C . The hydroxymethyl group may lower the melting point slightly (estimated 150–165°C) by introducing molecular asymmetry.

Comparative Analysis with Related Acetamides

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields (40–50%) due to steric hindrance at the hydroxymethyl position. Future work should explore enzymatic catalysis or flow chemistry to improve efficiency.

Target Identification

High-throughput screening and molecular docking studies are needed to identify precise molecular targets. Preliminary simulations suggest affinity for PPAR-γ and bacterial dihydrofolate reductase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume